1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as a chlorobenzyl, a fluoro group, and an isopropylphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluoro Group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Chlorobenzyl Substitution: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of organic semiconductors or as a component in light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved may include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorobenzyl)-6-fluoroquinolin-4(1H)-one: Lacks the isopropylphenyl sulfonyl group, which may affect its chemical properties and applications.
6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one: Lacks the chlorobenzyl group, which may influence its reactivity and biological activity.
Uniqueness
1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFNO3S/c1-16(2)18-6-9-21(10-7-18)32(30,31)24-15-28(14-17-4-3-5-19(26)12-17)23-11-8-20(27)13-22(23)25(24)29/h3-13,15-16H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNZWVYSFSMFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.